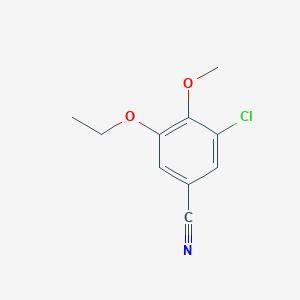

![molecular formula C18H17BrN6O B4894357 3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)

3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, a piperazine ring, a pyrazole ring, and a pyridazine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step procedures involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two nitrogen-containing aromatic rings (pyrazole and pyridazine). The bromobenzoyl group would add significant molecular weight to the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom in the bromobenzoyl group, which could undergo nucleophilic substitution reactions. The nitrogen atoms in the piperazine, pyrazole, and pyridazine rings could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make the compound basic, and the bromobenzoyl group could make the compound relatively heavy and polar .科学研究应用

Antibacterial Activity

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: and its derivatives have been evaluated for antibacterial activity. In one study, several synthesized compounds were screened using the agar diffusion method. Notably, three of these compounds demonstrated antibacterial effects. Specifically, one compound exhibited good activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Antifungal Potential

The compound’s structural modifications have also been explored for antifungal properties. A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized, showing potential as antifungal agents. The intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones yielded these derivatives .

Anti-Tubercular Agents

In the search for potent anti-tubercular agents, certain derivatives of this compound exhibited remarkable activity. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide demonstrated four times higher activity (MIC ≤ 2 μg/L) than the standard drug PZA (pyrazinamide) .

Dopamine and Serotonin Antagonists

The hybrid nature of 3-(piperazin-1-yl)-1,2-benzothiazole, combining isothiazole and piperazine moieties, makes it an interesting compound. Its derivatives act as dopamine and serotonin antagonists, and they are utilized as antipsychotic drug substances .

Bioactive Scaffold

The isothiazole ring within this compound can serve as a bioactive scaffold or pharmacophore. Researchers have conducted extensive structure-activity relationship (SAR) studies to enhance its biological activity .

Medicinal Chemistry and Drug Discovery

Heterocyclic compounds like 3-(piperazin-1-yl)-1,2-benzothiazole play a crucial role in medicinal chemistry and drug development. Their diverse biological activities underscore their significance as potential drug candidates .

属性

IUPAC Name |

(2-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYYVQQZFXKSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4894279.png)

![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)

![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)

![7-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4894296.png)

![ethyl 4-[3-(3-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4894304.png)

![(2R*,6R*)-2-allyl-1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4894314.png)

![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)

![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4894349.png)

![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)